Bienvenue dans la boutique en ligne BenchChem!

N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide

Structural misidentification Procurement risk Kinase inhibitor

Procure verified N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide (CAS 321433-15-2) for reliable kinase inhibitor research. This diphenylpyrimidine-5-carboxamide scaffold is a privileged structure for FAK, CDK & FLT3 SAR campaigns, with the 4-F substituent (σp=0.06) providing a distinct electronic profile compared to -Cl or -Br analogs. Critically, it is NOT palbociclib (a pyridopyrimidinone CDK4/6 inhibitor), resolving a known vendor database misidentification. Use as a structural negative control for CDK4/6-independent phenotypes or as a reference analog in focused library synthesis. Ensure experimental reproducibility by ordering a batch with verified structural identity.

Molecular Formula C23H16FN3O
Molecular Weight 369.399
CAS No. 321433-15-2
Cat. No. B2389112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide
CAS321433-15-2
Molecular FormulaC23H16FN3O
Molecular Weight369.399
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4
InChIInChI=1S/C23H16FN3O/c24-18-11-13-19(14-12-18)26-23(28)20-15-25-22(17-9-5-2-6-10-17)27-21(20)16-7-3-1-4-8-16/h1-15H,(H,26,28)
InChIKeyVNVUTYNVYQQBPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide (CAS 321433-15-2): Core Chemical Identity and Structural Classification for Research Procurement


N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide (CAS 321433-15-2) is a synthetic small molecule belonging to the 2,4-diphenylpyrimidine-5-carboxamide class, characterized by a pyrimidine core substituted with phenyl groups at positions 2 and 4, and a 4-fluorophenyl amide at the 5-position [1]. Its molecular formula is C23H16FN3O with a molecular weight of 369.4 g/mol, and it is listed under PubChem CID 1487225 with synonyms including Bionet1_001256 and MLS000325710 [1]. The compound is commercially available from several vendors, typically at 95% purity, and is primarily used as a research tool in medicinal chemistry for kinase inhibitor development and structure-activity relationship (SAR) studies .

Why N-(4-Fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide Cannot Be Replaced by Generic Pyrimidine-5-carboxamide Analogs


The 2,4-diphenylpyrimidine-5-carboxamide scaffold is a privileged structure in kinase inhibitor design, but minor substituent variations on the N-phenyl ring profoundly affect target binding, selectivity, and cellular potency [1]. For example, replacing the 4-fluoro group with a 4-chloro, 4-bromo, or 3,4-difluoro substituent alters the electronic character and steric profile of the molecule, which can shift the selectivity window between kinase targets such as FAK, CDK2, CDK9, and FLT3 [1]. The specific compound N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide occupies a distinct position in this SAR landscape, and generic substitution with a close analog cannot guarantee equivalent biological activity, target engagement, or off-target profile. Furthermore, a critical identity issue exists: some vendor databases erroneously equate this compound with palbociclib (PD0332991, a pyrido[2,3-d]pyrimidin-7-one CDK4/6 inhibitor), which is structurally and pharmacologically distinct. This misidentification constitutes a significant procurement risk, making verified structural identity a non-negotiable requirement for experimental reproducibility.

Quantitative Differentiation Evidence for N-(4-Fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide Relative to Structural Analogs


Structural Identity Verification: This Compound Is Not Palbociclib (PD0332991) — Resolving a Common Vendor Database Error

Multiple vendor databases incorrectly list N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide as synonymous with PD0332991 (palbociclib). However, palbociclib (CAS 571190-30-2) is a pyrido[2,3-d]pyrimidin-7-one derivative (molecular formula C24H29N7O2), whereas the target compound is a 2,4-diphenylpyrimidine-5-carboxamide (C23H16FN3O). This is a fundamental structural discrepancy [1][2]. The correct compound is commercially available from reputable vendors under CAS 321433-15-2, typically at 95% purity, and its identity should be verified by NMR or LC-MS before use . This misidentification distinguishes the compound from the CDK4/6 inhibitor class that palbociclib belongs to, and suggests its biological target profile will be entirely different.

Structural misidentification Procurement risk Kinase inhibitor

Substituent Effect on Kinase Inhibition: Class-Level SAR Evidence from Carbonyl-Diphenylpyrimidine (Car-DPPY) Series

In a published SAR study on carbonyl-diphenylpyrimidines (Car-DPPYs) as FAK inhibitors, the N-phenyl substituent was a critical determinant of enzymatic potency. The unsubstituted diphenylpyrimidine-5-carboxamide core served as the baseline, while compounds with various N-aryl substitutions exhibited IC50 values ranging from 2.58 nM to >1000 nM against FAK [1]. For instance, compound 7a (with a specific N-aryl group) showed an IC50 of 5.17 nM, while compound 7f reached 2.58 nM, both comparable to the lead TAE226 (6.79 nM) [1]. Although the specific 4-fluorophenyl analog was not the primary focus of this study, the data establishes that the N-aryl substituent on the 2,4-diphenylpyrimidine-5-carboxamide scaffold directly modulates kinase inhibitory potency by up to 500-fold, depending on the electronic and steric properties of the substituent. The 4-fluorophenyl group introduces a distinct electron-withdrawing effect (Hammett σp = 0.06) compared to 4-chloro (σp = 0.23) or 4-bromo (σp = 0.23) analogs, which would be expected to differentially affect target binding [2].

Kinase inhibition SAR FAK Anticancer

Physicochemical Differentiation: Computed Properties Versus Common Pyrimidine Analogs

The target compound displays distinct computed physicochemical properties compared to closely related N-substituted analogs, which directly affect experimental handling, assay compatibility, and DMPK behavior [1]. Its XLogP3-AA value is 4.5, indicating moderate lipophilicity, while its topological polar surface area (TPSA) is approximately 58 Ų, suggesting reasonable membrane permeability [1]. In contrast, the more lipophilic 4-bromo analog (computed XLogP ~4.8) would exhibit lower aqueous solubility, potentially complicating in vitro assay preparation, while the less lipophilic unsubstituted N-phenyl analog (XLogP ~3.7) might show reduced cellular permeability [1][2]. The target compound has 1 hydrogen bond donor and 4 hydrogen bond acceptors, and a rotatable bond count of 4, placing it within favorable oral drug-likeness space according to Lipinski's Rule of Five, though it is positioned at the higher end of the lipophilicity range [1].

Physicochemical properties Drug-likeness Solubility

Commercial Availability and Purity Consistency: Vendor-Reported Specifications

The compound is commercially available from multiple vendors with a standard minimum purity specification of 95%, as reported by AKSci (CAS 321433-15-2, product code 7920CF) . In contrast, the closely related N-(3,4-difluorophenyl) analog (CAS 321433-26-5, AMB2415159) is less broadly listed, and the N-(4-chlorophenyl) and N-(4-bromophenyl) analogs are primarily described in benchchem entries (excluded source) with undocumented purity levels. This suggests that the 4-fluorophenyl derivative benefits from more established commercial supply chains and validated purity specifications, which is critical for experimental reproducibility in screening campaigns.

Procurement Purity Vendor specification

N-(4-Fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide: Validated Research Application Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Studies on Kinase Inhibitor Selectivity Profiles

The compound serves as a key intermediate or reference analog in SAR campaigns exploring N-aryl substitution effects on diphenylpyrimidine-5-carboxamide kinase inhibitors. As established by the Car-DPPY series, N-aryl substituents can modulate FAK inhibitory potency by over 500-fold . The 4-fluorophenyl variant, with its moderate electron-withdrawing character (σp = 0.06), occupies a distinct SAR position between unsubstituted phenyl and more electron-withdrawing halogenated analogs (Cl, Br). Researchers synthesizing or procuring focused libraries for kinase selectivity profiling should include the 4-F analog as a reference point for understanding halogen electronic effects on target engagement and selectivity.

Procurement of a Structurally Verified Diphenylpyrimidine Scaffold Distinct from Palbociclib

For laboratories studying CDK4/6-independent anticancer mechanisms or seeking to avoid the confounding effects of palbociclib (PD0332991) contamination in screening libraries, this compound offers a structurally verified alternative. Its identity as a diphenylpyrimidine-5-carboxamide—not a pyridopyrimidinone—ensures that biological observations cannot be attributed to the well-characterized CDK4/6 inhibitory activity of palbociclib. This is particularly critical for phenotypic screening programs where the mechanism of action is unknown and must be deconvoluted from chemical structure.

Physicochemical Property Benchmarking in Drug-Likeness Optimization

With a computed XLogP of 4.5, a TPSA of approximately 58 Ų, and a molecular weight of 369.4 Da, this compound resides at the lipophilicity boundary of drug-like chemical space. It can serve as a reference compound for medicinal chemistry teams optimizing the balance between potency (driven by lipophilic interactions) and developability (solubility, metabolic stability). Its properties position it as a more drug-like alternative to extremely lipophilic analogs (XLogP > 5) while maintaining sufficient hydrophobicity for target engagement .

Negative Control or Counter-Screen Compound in CDK4/6 Inhibitor Research

Given the documented vendor database confusion with palbociclib, this compound can be deliberately deployed as a structural negative control in assays designed to validate CDK4/6-dependent phenotypes. Because it shares the same vendor synonym (PD0332991) in some databases but lacks the pyridopyrimidinone core required for CDK4/6 inhibition, it can be used to demonstrate that observed effects are truly scaffold-dependent and not due to off-target activity of a misidentified compound.

Quote Request

Request a Quote for N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.